

Mitigating the impact of PVP-VA hygroscopicity on formulation stability

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Compound of Interest

Compound Name: Pvp-VA

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Technical Support Center: Formulation Stability with PVP-VA

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Polyvinylpyrrolidone-Vinyl Acetate (**PVP-VA**) hygroscopicity on formulation stability.

Frequently Asked Questions (FAQs)

Q1: What is **PVP-VA** and why is it hygroscopic?

A1: Polyvinylpyrrolidone-Vinyl Acetate (**PVP-VA**) is a synthetic random copolymer of N-vinylpyrrolidone (VP) and vinyl acetate (VA). The vinylpyrrolidone monomer contains a polar amide group, which readily forms hydrogen bonds with water, making the polymer hygroscopic, meaning it tends to attract and retain water molecules from the surrounding environment.^[1] The degree of hygroscopicity is influenced by the ratio of VP to VA monomers in the copolymer.^[2]

Q2: How does the ratio of Vinylpyrrolidone (VP) to Vinyl Acetate (VA) in **PVP-VA** affect its hygroscopicity?

A2: The hygroscopicity of **PVP-VA** copolymers is directly related to the ratio of the hydrophilic VP monomer to the more hydrophobic VA monomer.[2] Increasing the vinyl acetate content in the copolymer leads to a reduction in its overall hygroscopicity.[3] This is because the less polar vinyl acetate units decrease the polymer's affinity for water.[3] Therefore, selecting a **PVP-VA** grade with a higher VA content is a key strategy to minimize moisture-related stability issues.

Q3: What are the primary consequences of **PVP-VA** hygroscopicity on solid dosage form stability?

A3: The moisture absorbed by **PVP-VA** can have several detrimental effects on the stability of solid dosage forms:

- **Physical Instability:** Absorbed water can act as a plasticizer, lowering the glass transition temperature (T_g) of the polymer.[4][5] This can lead to increased molecular mobility and, particularly in amorphous solid dispersions (ASDs), may induce drug crystallization, thereby reducing the solubility and bioavailability of the active pharmaceutical ingredient (API).[1][4]
- **Changes in Mechanical Properties:** Moisture uptake can lead to a decrease in tablet hardness, making them more susceptible to breaking or crumbling during packaging, transport, and handling.[6] It can also cause tablets to become sticky, leading to manufacturing issues.[7]
- **Chemical Degradation:** The presence of water can accelerate the chemical degradation of moisture-sensitive APIs through hydrolysis.[8]
- **Alteration of Dissolution Profile:** Changes in the physical state of the polymer and the API due to moisture uptake can alter the drug release characteristics of the formulation.[5]

Q4: What are the common analytical techniques to assess the impact of hygroscopicity on formulation stability?

A4: A range of analytical techniques can be employed to evaluate the stability of formulations containing **PVP-VA**:

- **Dynamic Vapor Sorption (DVS):** This technique measures the amount and rate of water vapor absorbed or desorbed by a sample at controlled relative humidity (RH) and

temperature, providing a detailed moisture sorption isotherm.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T_g) of the polymer and to detect the crystallization or melting of the API, which can be influenced by moisture.[\[12\]](#)
- X-Ray Powder Diffraction (XRPD): XRPD is used to identify the physical form of the API (crystalline or amorphous) and to detect any changes in crystallinity upon storage under humid conditions.[\[13\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for quantifying the API and detecting the presence of degradation products, thus assessing the chemical stability of the formulation.
- Tablet Hardness and Friability Testing: These mechanical tests evaluate how the physical integrity of the tablets is affected by moisture exposure.[\[14\]](#)[\[15\]](#)
- Disintegration and Dissolution Testing: These tests are crucial for determining if moisture has altered the drug release characteristics of the dosage form.[\[16\]](#)[\[17\]](#)

Troubleshooting Guides

Issue 1: My tablets are becoming soft and sticky during storage at ambient conditions.

Potential Cause	Troubleshooting Step
High hygroscopicity of the selected PVP-VA grade.	Select a PVP-VA grade with a higher vinyl acetate (VA) to vinylpyrrolidone (VP) ratio to reduce moisture uptake.
Inadequate formulation design to protect against moisture.	Incorporate hydrophobic excipients such as microcrystalline cellulose into the formulation to compete for water.[7]
Insufficiently protective packaging.	Use packaging with a high moisture barrier, such as aluminum blisters or containers with desiccants.[7]
High humidity in the manufacturing or storage environment.	Control the relative humidity in the manufacturing and storage areas to minimize moisture exposure.[8]

Issue 2: The dissolution rate of my API from the amorphous solid dispersion (ASD) is decreasing over time.

Potential Cause	Troubleshooting Step
Moisture-induced crystallization of the API.	The absorbed water plasticizes the PVP-VA, lowering its Tg and increasing molecular mobility, which facilitates crystallization.[4] Use a PVP-VA grade with a higher VA content.[3]
Phase separation of the drug and polymer.	Moisture can induce phase separation in the ASD.[18] Consider using a less hygroscopic polymer or a combination of polymers.
Formulation stored above its glass transition temperature (Tg).	Determine the Tg of the formulation at different humidity levels using DSC and ensure storage conditions are well below the Tg.[5]

Issue 3: I am observing an increase in API-related degradation products in my stability studies.

Potential Cause	Troubleshooting Step
The API is sensitive to hydrolysis.	The water absorbed by the PVP-VA is facilitating the chemical degradation of the API.[8]
Incompatible excipients in the formulation.	Ensure all excipients are compatible with the API in the presence of moisture.
Inadequate control of moisture during manufacturing and storage.	Implement stricter humidity controls during processing and use moisture-protective packaging.[7][8]

Data Presentation

Table 1: Moisture Sorption of PVP and **PVP-VA** Copolymers at 25°C

Polymer	% Moisture Content (w/w) at 60% RH	% Moisture Content (w/w) at 80% RH
PVP (Kollidon® 12, 17, 30, 90)	22-24%	41-42%
PVP-VA (Kollidon® VA 64)	~11-12%	~20-21%

Data is approximate and compiled from studies on various PVP and **PVP-VA** grades. Actual values may vary depending on the specific grade and experimental conditions.[4]

Table 2: Effect of Moisture on the Glass Transition Temperature (Tg) of PVP

Polymer	Initial Tg (dry)	Tg after exposure to high humidity
PVP	High	Significantly depressed

Moisture uptake acts as a plasticizer, leading to a significant reduction in the Tg of PVP and **PVP-VA**, which can compromise the stability of amorphous solid dispersions.[5][19]

Experimental Protocols

Protocol 1: Determination of Moisture Sorption Isotherm using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of a **PVP-VA** containing formulation.

Methodology:

- Accurately weigh 5-15 mg of the sample into the DVS instrument sample pan.[\[20\]](#)
- Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This will be the dry mass of the sample.[\[21\]](#)
- Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[\[20\]](#)
- At each RH step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% per minute).[\[11\]](#)
- After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
- Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Protocol 2: Stability Testing of Tablets under Controlled Humidity

Objective: To evaluate the physical and chemical stability of tablets containing **PVP-VA** when exposed to accelerated humidity conditions.

Methodology:

- Prepare a sufficient number of tablets from a single batch.
- Characterize the initial properties of the tablets (time zero), including appearance, hardness, friability, disintegration time, dissolution profile, and API content and purity (by HPLC).
- Place the tablets in open dishes within a stability chamber set to accelerated conditions, for example, 40°C and 75% RH.

- At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples and re-evaluate all the initial characterization parameters.
- Compare the results at each time point to the initial data to assess any changes in the physical and chemical properties of the tablets.[6]

Protocol 3: Tablet Hardness Testing

Objective: To measure the mechanical strength of tablets and assess the impact of moisture.

Methodology:

- Use a calibrated tablet hardness tester.[22]
- Place a single tablet on the testing platform, ensuring it is correctly aligned (typically diametrically).[22]
- Initiate the test. The motorized jaw will move to apply a compressive force to the tablet until it fractures.[23]
- Record the force required to break the tablet. This is the tablet's hardness, typically measured in Newtons (N) or kiloponds (kp).[14]
- Repeat the measurement for a statistically relevant number of tablets (e.g., 10) and calculate the average hardness and standard deviation.[22]

Protocol 4: Tablet Disintegration Testing

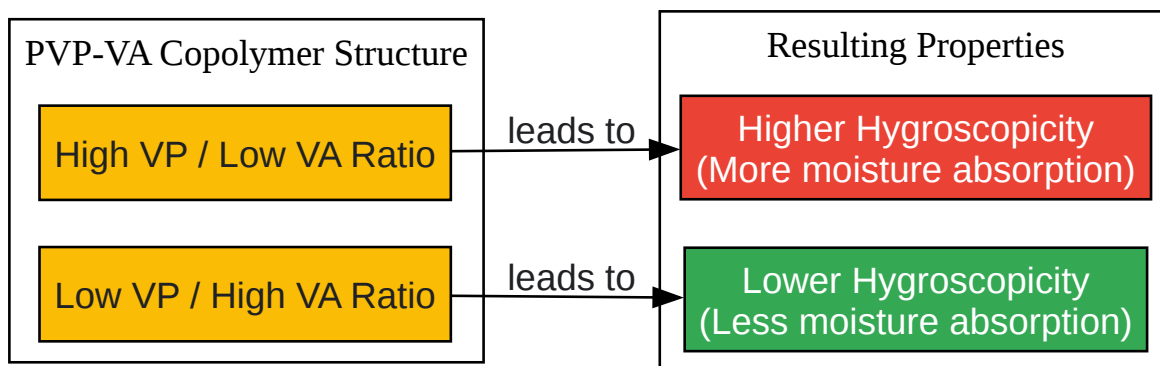
Objective: To determine the time required for a tablet to break up into smaller particles under standard conditions.

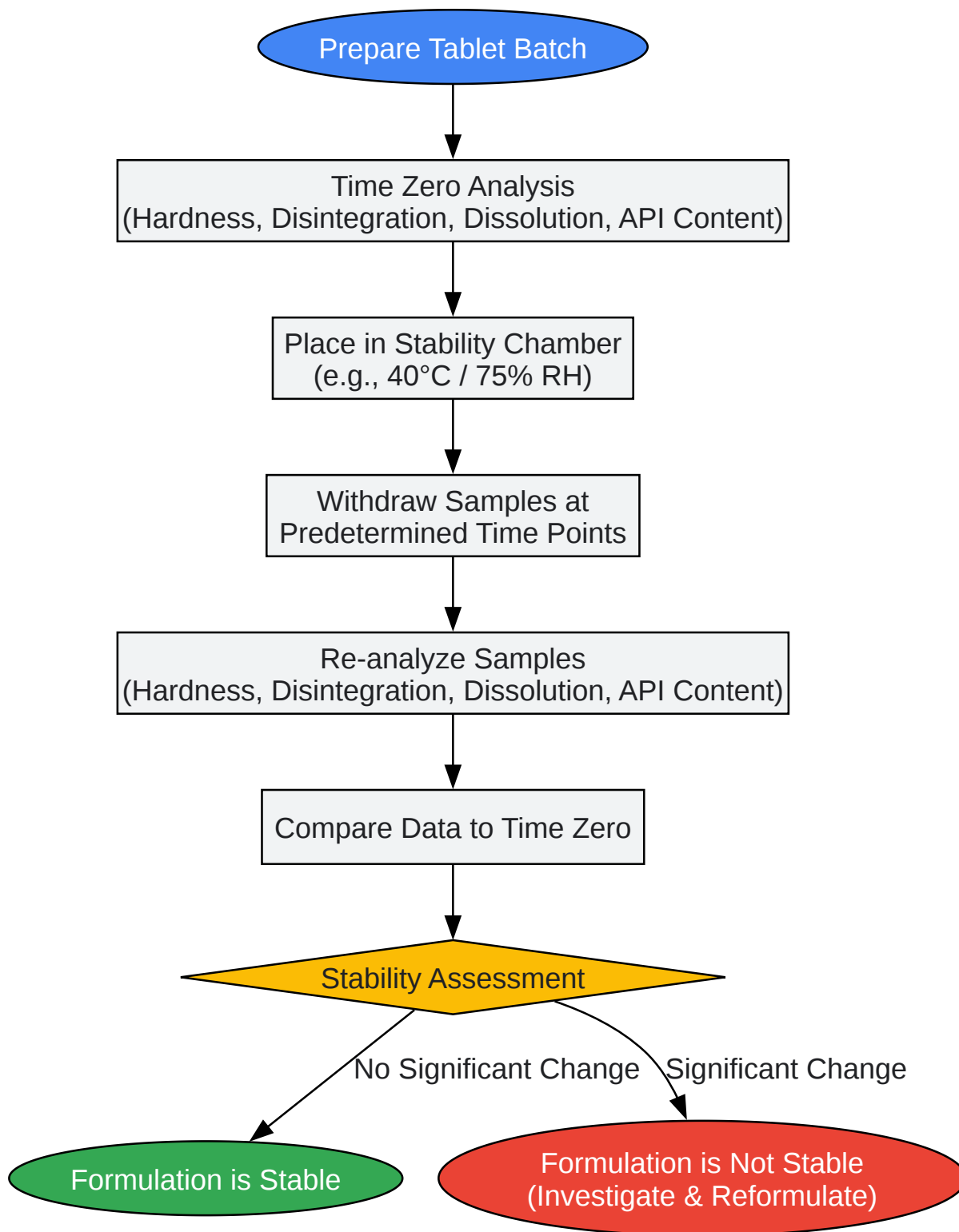
Methodology:

- Use a USP-compliant disintegration apparatus, which consists of a basket-rack assembly with six tubes.[16]
- Place one tablet in each of the six tubes.

- Immerse the basket in the specified fluid (e.g., water or simulated gastric fluid) maintained at $37 \pm 2^{\circ}\text{C}$.[\[16\]](#)
- Operate the apparatus, which raises and lowers the basket in the fluid at a constant frequency.[\[16\]](#)
- Observe the tablets and record the time at which all six tablets have completely disintegrated. Complete disintegration is defined as the state where no residue, other than fragments of insoluble coating, remains on the screen of the apparatus.[\[24\]](#)

Visualizations





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